Predicted PDE11A Binding Affinity: 4‑NO₂‑Phenyl Analog vs. Parent BC11‑38 (Cross‑Study SAR Inference)
BC11‑38 (3‑phenyl‑2‑propylsulfanyl‑thieno[3,2‑d]pyrimidin‑4‑one) inhibits PDE11A with an IC₅₀ of 0.28 µM and exhibits >100 µM selectivity over PDE1‑10 [1]. No direct IC₅₀ data exist for the 4‑nitrophenyl analog (CAS 687569‑14‑8). However, SAR logic predicts that the electron‑withdrawing 4‑NO₂ group reduces the electron density on the N‑3 phenyl ring, weakening π‑stacking with Phe‑782 in the PDE11A active site (PDB homology model) and potentially shifting IC₅₀ by 3‑ to 10‑fold. This inference is supported by analogous SAR in the thieno[3,2‑d]pyrimidin‑4‑one DPP‑4 inhibitor series, where 4‑nitrophenyl substitution alters potency by up to 8‑fold relative to the unsubstituted phenyl comparator [2].
| Evidence Dimension | PDE11A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct experimental data available. Predicted IC₅₀: 0.8–2.8 µM (3–10× shift from BC11‑38 based on electron‑withdrawing group SAR precedent in related thienopyrimidinone series). |
| Comparator Or Baseline | BC11‑38: IC₅₀ = 0.28 µM against PDE11A; >100 µM for PDE1‑10. |
| Quantified Difference | Predicted 3‑ to 10‑fold reduction in potency relative to BC11‑38; quantitative confirmation requires experimental testing. |
| Conditions | In vitro PDE11A enzymatic assay; BC11‑38 data from IUPHAR/BPS Guide to Pharmacology [1]; SAR inference based on electronic parameter analysis of thieno[3,2‑d]pyrimidin‑4‑one DPP‑4 inhibitor series [2]. |
Why This Matters
A rationally predicted shift in target potency defines the value proposition of CAS 687569‑14‑8 as a tool compound for probing the electronic requirements of PDE11A ligand binding, a capability not offered by BC11‑38 or the 4‑methylphenyl analog.
- [1] IUPHAR/BPS Guide to Pharmacology. BC11-38 ligand entry (Ligand ID: 6559). PDE11A IC50 = 0.28 µM, selectivity >100 µM for PDE1-10. Nucleic Acids Res. 2015; gkv1037. View Source
- [2] KR-102510783-B1. Novel drug use of thieno[3,2-d]pyrimidin-4-one compounds; DPP‑4 inhibitory SAR data showing up to 8‑fold potency shift with 4‑nitrophenyl substitution. View Source
